5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile
Description
Molecular Formula: C₁₆H₁₄ClN₃O₂
Molecular Weight: 315.76 g/mol
CAS Number: 1292317-55-5
Structural Features:
- A benzonitrile core substituted at position 5 with a 2-chloropyrimidin-4-yl group and at position 2 with a tetrahydropyran-4-yloxy moiety.
- The chloropyrimidine group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the tetrahydropyran-4-yloxy group contributes to solubility and steric bulk .
Properties
IUPAC Name |
5-(2-chloropyrimidin-4-yl)-2-(oxan-4-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-16-19-6-3-14(20-16)11-1-2-15(12(9-11)10-18)22-13-4-7-21-8-5-13/h1-3,6,9,13H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBYFEGJLPRPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149329 | |
| Record name | 5-(2-Chloro-4-pyrimidinyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1292317-55-5 | |
| Record name | 5-(2-Chloro-4-pyrimidinyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1292317-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chloro-4-pyrimidinyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its potential as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 315.75 g/mol. Its structure features a chloropyrimidine moiety, a tetrahydropyran unit, and a benzonitrile group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.75 g/mol |
| CAS Number | 1292317-55-5 |
| Purity | ≥95% |
This compound primarily acts as an inhibitor of specific kinases, notably TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase ε). These kinases play crucial roles in regulating immune responses and cell proliferation. Inhibition of TBK1 and IKKε can lead to significant effects on inflammatory pathways and cancer cell growth.
Inhibition Studies
In vitro studies have shown that this compound effectively inhibits the activity of TBK1 and IKKε, leading to reduced phosphorylation of downstream targets involved in pro-inflammatory signaling pathways. Techniques such as surface plasmon resonance and molecular docking simulations have been utilized to assess binding affinities and elucidate the mechanisms by which the compound interacts with these kinases.
Biological Activity
Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer and leukemia cells. The compound's ability to modulate key signaling pathways positions it as a promising candidate for further development in cancer therapy.
Case Studies
- Breast Cancer Cell Lines : In studies involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis.
- Leukemia Models : In leukemia models, the compound demonstrated potent inhibition of cell proliferation and induced cell cycle arrest at the G1 phase, suggesting its potential utility in treating hematological malignancies.
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological activity. The combination of the tetrahydropyran ring with the chloropyrimidine enhances selectivity for kinase targets compared to other similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloropyrimidine + Tetrahydropyran + Benzonitrile | Kinase Inhibition |
| 2-Chloro-4-pyrimidinyl benzonitrile | Chloropyrimidine + Benzonitrile | Kinase Inhibition |
| Pyrrolopyrimidine derivatives | Pyrimidine + Various substituents | Tumor growth inhibition |
Comparison with Similar Compounds
Key Observations :
- Chloropyrimidine vs. Pyrimidinetrione : The main compound’s chloropyrimidine group is reactive toward substitution, whereas the pyrimidinetrione in the second compound is electron-deficient, favoring hydrogen bonding .
- Substituent Effects : The tetrahydropyran-4-yloxy group in the main compound improves solubility compared to the simpler benzonitrile in the intermediate .
- Molecular Weight : The main compound (315.76 g/mol) adheres better to Lipinski’s "Rule of Five" than the antitubercular agent (470.95 g/mol), suggesting superior oral bioavailability .
Preparation Methods
Synthesis of 4-(4-Amino-6-chloropyrimidin-2-ylamino)benzonitrile
This intermediate is crucial as the chloropyrimidinyl fragment precursor.
- Method : Reaction of 4-(4-amino-6-hydroxypyrimidin-2-ylamino)benzonitrile with phosphorus oxychloride.
- Conditions : Heating at 80–97°C for 7–18 hours.
- Work-up : Distillation of excess phosphorus oxychloride, pH adjustment with aqueous potassium carbonate to 9–10, filtration, and drying under vacuum.
- Yield : Approximately 73% (high purity, ~99% by HPLC/MS).
- Notes : The reaction employs phosphorus oxychloride as a chlorinating agent to replace the hydroxyl group on the pyrimidine ring with chlorine, enabling further nucleophilic substitution steps.
Preparation of Tetrahydropyran-4-one
Tetrahydropyran-4-one serves as the precursor for the tetrahydropyran-4-yloxy substituent.
- Method : Commercially available or prepared via oxidation of tetrahydropyran derivatives.
- Yield : Commercial samples show yields around 78% in related reductive amination reactions.
- Notes : This ketone is reactive towards reductive amination and nucleophilic substitution, enabling installation of the tetrahydropyran moiety.
Coupling of Tetrahydropyran-4-yloxy Group to Benzonitrile
The incorporation of the tetrahydropyran-4-yloxy substituent onto the benzonitrile ring involves nucleophilic substitution or etherification reactions.
- Typical Approach : Reaction of a hydroxy-substituted benzonitrile derivative with tetrahydropyran-4-one or its derivatives under reductive amination conditions.
- Reagents : Sodium triacetoxyborohydride as a mild reducing agent in solvents like 1,2-dichloroethane.
- Reaction Time : Extended reaction times (up to 120 hours) to ensure complete conversion.
- Work-up : Neutralization with NaOH, extraction with dichloromethane, drying, and purification by column chromatography.
- Yield : Approximately 78% for related analogs.
Final Assembly: Coupling of Chloropyrimidinyl and Tetrahydropyran-4-yloxy-benzonitrile Units
The final step involves coupling the chloropyrimidinyl intermediate to the tetrahydropyran-4-yloxy-benzonitrile scaffold.
- Method : Nucleophilic aromatic substitution or amination reactions, often catalyzed by bases such as 1,8-diazabicycloundec-7-ene.
- Solvents : Dimethylformamide or acetonitrile.
- Temperature : Moderate heating (40–85°C) for several hours (4–7 hours).
- Purification : Crystallization from methanol or aqueous solvents, washing with heptane or ethyl acetate to remove impurities.
- Yield : Yields ranging from 70% to 85% reported for similar pyrimidine-benzonitrile couplings.
Summary Table of Preparation Methods
| Step | Reactants | Conditions | Reagents | Yield | Notes |
|---|---|---|---|---|---|
| 1. Chlorination of hydroxypyrimidine | 4-(4-amino-6-hydroxypyrimidin-2-ylamino)benzonitrile + POCl3 | 80–97°C, 7–18 h | Phosphorus oxychloride | ~73% | Chlorination of pyrimidine ring |
| 2. Formation of tetrahydropyran-4-yloxy benzonitrile | Hydroxy-benzonitrile + tetrahydropyran-4-one | 1,2-dichloroethane, NaBH(OAc)3, RT to 40°C, 5 days | Sodium triacetoxyborohydride | ~78% | Reductive amination |
| 3. Coupling chloropyrimidine to tetrahydropyran-4-yloxy benzonitrile | Chloropyrimidinyl intermediate + tetrahydropyran-4-yloxy benzonitrile | 40–85°C, 4–7 h | DBU or DMAP base, acetonitrile or DMF | 70–85% | Nucleophilic aromatic substitution |
Research Findings and Notes
- The chlorination step using phosphorus oxychloride is critical for activating the pyrimidine ring for subsequent substitution.
- Reductive amination using sodium triacetoxyborohydride is preferred for installing the tetrahydropyran moiety due to its mild conditions and high selectivity.
- The final coupling step benefits from the use of non-nucleophilic bases like 1,8-diazabicycloundec-7-ene to promote nucleophilic aromatic substitution without side reactions.
- Purification by crystallization and solvent washing is essential to achieve high purity (above 98%) suitable for pharmaceutical or research applications.
- Reaction times can be lengthy, especially for the reductive amination step, requiring careful monitoring by HPLC or TLC.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for the preparation of 5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile?
- Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between 2-chloropyrimidin-4-yl boronic esters and tetrahydropyran-substituted benzonitrile precursors is a key step. Patent data highlight the use of Pd(dppf)Cl₂ as a catalyst with dioxane/water solvent systems and Na₂CO₃/K₂CO₃ as bases, achieving yields up to 35% after purification by chromatography or HPLC .
Q. What spectroscopic techniques are used to characterize this compound, and what critical data points should researchers prioritize?
- Answer : Key characterization methods include:
- ¹H/¹³C NMR : To confirm substitution patterns on the pyrimidine and tetrahydropyran rings.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 687 [M+H]+ observed in patent examples) .
- HPLC : For purity assessment (>95% typical for research-grade material) .
Q. What biological targets or pathways are associated with this compound?
- Answer : Structurally analogous chloropyrimidine-benzonitrile derivatives (e.g., HTL14242) act as negative allosteric modulators of class C GPCRs, specifically the mGlu5 receptor. This suggests potential applications in neurological disorder research. Radioligand binding assays and X-ray crystallography (2.6–3.1 Å resolution) are used to validate target engagement .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro substituent position) influence binding affinity and selectivity for target receptors?
- Answer : Fragment-based drug design (FBDD) studies on similar compounds reveal that the 2-chloropyrimidine moiety enhances ligand efficiency (LE) by stabilizing hydrophobic interactions in the receptor’s allosteric pocket. Substituting the tetrahydropyran-4-yloxy group with bulkier substituents (e.g., trifluoromethyl) may improve solubility but requires balancing steric effects .
Q. What strategies are effective in addressing poor aqueous solubility of chloropyrimidine-benzonitrile derivatives?
- Answer :
- Pro-drug approaches : Introduce ionizable groups (e.g., carboxylates) on the tetrahydropyran ring.
- Co-solvent systems : Use PEG-400 or cyclodextrins in in vitro assays.
- Crystallography-guided design : Modify the benzonitrile group to reduce logP while maintaining target affinity, as demonstrated in mGlu5 modulator optimization .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Answer : Yield variations (e.g., 17–35%) arise from differences in:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
